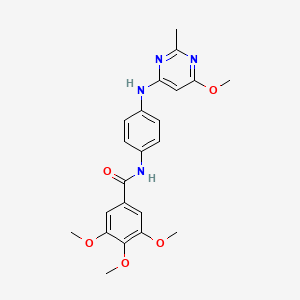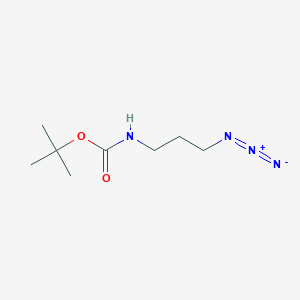
tert-butyl N-(3-azidopropyl)carbamate
Übersicht
Beschreibung
tert-Butyl N-(3-azidopropyl)carbamate: is a chemical compound that features an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is particularly notable for its reactivity in Click Chemistry, where it can react with alkynes, BCN, and DBCO. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Wirkmechanismus
Target of Action
Tert-butyl N-(3-azidopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing alkyne, BCN, or DBCO groups.
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction that generates substances quickly and reliably by joining small units together. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound needs to be stored in dry, cool conditions, away from fire sources and oxidizing agents . These conditions can affect the compound’s stability and, consequently, its efficacy.
Biochemische Analyse
Biochemical Properties
The “tert-butyl N-(3-azidopropyl)carbamate” is used in preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof
Cellular Effects
Given its role in the preparation of ALK5 inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be reactive with alkyne, BCN, DBCO via Click Chemistry , which suggests it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-azidopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3-bromopropylcarbamate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(3-azidopropyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions.
Mild Acids: Used for deprotecting the Boc group to form the free amine.
Major Products:
Triazoles: Formed from Click Chemistry reactions.
Free Amines: Formed after deprotection of the Boc group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(3-azidopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling of biomolecules due to its reactivity with alkynes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-bromopropylcarbamate
- 3-Azido-1-propanamine
- N-tert-butoxycarbonyl-N-(3-azidopropyl)amine
Uniqueness: tert-Butyl N-(3-azidopropyl)carbamate is unique due to its dual functionality, featuring both an azide group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azidopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPEVFARDFFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

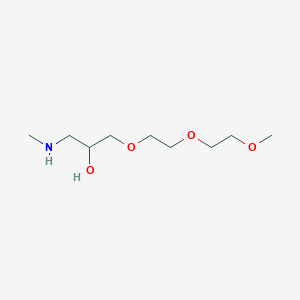
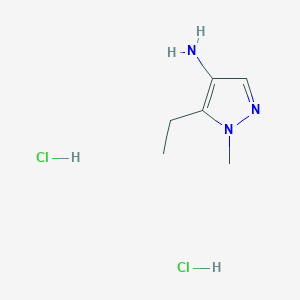
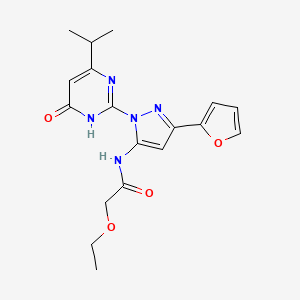


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)
![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)



![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2974579.png)

